4-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid
Description
Historical Evolution of Bis(difluoromethyl)pyrazole Scaffolds in Crop Protection Chemistry
The emergence of bis(difluoromethyl)pyrazole derivatives as agrochemical intermediates traces its roots to the late 20th century, when researchers began exploring halogenated heterocycles for their enhanced bioactivity and environmental stability. Early studies on pyrazole derivatives, such as 3-(4-Methylphenyl)-1H-pyrazole-4-carboxylic acid , demonstrated their utility as intermediates for herbicides and fungicides. However, the introduction of difluoromethyl groups at the 3- and 5-positions of the pyrazole ring marked a paradigm shift, as these modifications improved lipophilicity and target-binding affinity.
A pivotal advancement occurred with the discovery of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors in the early 2000s. Pyrazole derivatives containing benzoyl scaffolds, such as compound Z9 (IC₅₀ = 0.05 μM against Arabidopsis thaliana HPPD), outperformed traditional herbicides like topramezone by disrupting tyrosine metabolism in weeds. This breakthrough underscored the importance of electron-withdrawing substituents, particularly difluoromethyl groups, in enhancing herbicidal potency. By 2023, derivatives such as Z21 achieved 69.6% root inhibition in Echinochloa crusgalli at 150 g ai/ha, showcasing the scalability of these compounds.
The structural evolution of bis(difluoromethyl)pyrazoles is summarized in Table 1:
This progression highlights the transition from simple halogenation to sophisticated conjugation strategies, enabling precise modulation of herbicidal activity and environmental compatibility.
Positional Isomerism Effects in Polyhalogenated Pyrazole-Benzene Conjugates
Positional isomerism in polyhalogenated pyrazole-benzene conjugates critically influences their agrochemical performance. For 4-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid , the spatial arrangement of difluoromethyl groups at the 3- and 5-positions of the pyrazole ring ensures optimal steric and electronic interactions with target enzymes. Comparative studies with isomers such as 3,4-bis(difluoromethyl)-1H-pyrazole reveal that substitutions at the 3,5-positions enhance binding to HPPD’s hydrophobic pocket, which is flanked by phenylalanine residues (Phe360 and Phe403).
The benzoic acid moiety’s para-substitution further amplifies this effect. Molecular docking simulations demonstrate that the methylene bridge between the pyrazole and benzene rings allows conformational flexibility, enabling the carboxylic acid group to form hydrogen bonds with catalytic residues like Gln307. In contrast, ortho- or meta-substituted analogs exhibit reduced activity due to unfavorable dipole interactions.
Table 2 compares the herbicidal efficacy of positional isomers:
| Compound | Substitution Pattern | HPPD IC₅₀ (μM) | Root Inhibition (%) |
|---|---|---|---|
| This compound | 3,5-difluoromethyl | 0.08 | 69.6 |
| 4-{[2,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid | 2,5-difluoromethyl | 1.42 | 41.2 |
| 4-{[3,4-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid | 3,4-difluoromethyl | 2.15 | 33.8 |
The 3,5-isomer’s superiority stems from its ability to maintain planar geometry while maximizing van der Waals contacts with hydrophobic enzyme regions. Additionally, the difluoromethyl groups’ electron-withdrawing nature stabilizes the pyrazole ring’s resonance, facilitating π-π stacking with aromatic amino acids. These insights underscore the necessity of precise substituent positioning in agrochemical design.
Properties
IUPAC Name |
4-[[3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F4N2O2/c14-11(15)9-5-10(12(16)17)19(18-9)6-7-1-3-8(4-2-7)13(20)21/h1-5,11-12H,6H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHPTFYMFHGEAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CC(=N2)C(F)F)C(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201174820 | |
| Record name | 4-[[3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl]methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201174820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001518-88-2 | |
| Record name | 4-[[3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl]methyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001518-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl]methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201174820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-bis(difluoromethyl)-1H-pyrazole with a suitable benzoic acid derivative under specific conditions . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for substitution reactions). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid is a chemical compound featuring a pyrazole ring substituted with difluoromethyl groups and a benzoic acid moiety. It has the molecular formula and a molecular weight of 302.22 g/mol . The compound's predicted boiling point is 447.3 ± 45.0 °C, with a predicted density of 1.46 ± 0.1 g/cm³ and a pKa of 4.15 ± 0.10 .
Scientific Research Applications
This compound is utilized in various scientific research applications:
- Chemistry: It serves as a building block in synthesizing complex molecules and materials.
- Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine: It is investigated for potential therapeutic applications, such as in developing new drugs.
- Industry: It is used in producing advanced materials with specific properties like high thermal stability and degradation resistance.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
- Reduction: Reduction reactions can modify the functional groups present in the compound.
- Substitution: It can participate in substitution reactions, where one functional group is replaced by another.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium catalysts for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.
This compound has potential antimicrobial and anticancer applications. Studies demonstrate the antimicrobial efficacy of pyrazole derivatives, including those similar to this compound, which have shown activity against Gram-positive bacteria like Staphylococcus aureus . The presence of trifluoromethyl groups enhances antibacterial activity by improving lipophilicity and interaction with bacterial membranes.
The mechanisms through which these compounds exert antimicrobial effects include:
- Inhibition of macromolecular synthesis by interfering with nucleic acid and protein synthesis in bacteria, leading to cell death.
- Biofilm disruption through moderate inhibition of biofilm formation and disruption of existing biofilms.
- Low resistance development, showing a low tendency for bacteria such as S. aureus to develop resistance.
Table 1: Antimicrobial Efficacy of Pyrazole Derivatives
| Compound Name | MIC (µg/ml) | Target Bacteria |
|---|---|---|
| This compound | Not specified | Staphylococcus aureus |
| Trifluoromethyl phenyl derivatives | 0.78 - 3.125 | Staphylococcus aureus |
| Hydrazone derivatives | <0.78 | Acinetobacter baumannii |
Mechanism of Action
The mechanism of action of 4-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl groups and the pyrazole ring play crucial roles in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Data Table: Key Properties of Compared Compounds
Biological Activity
4-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular formula : C13H10F4N2O2
- Molecular weight : 302.22 g/mol
- Boiling point : 447.3 ± 45.0 °C (predicted)
- Density : 1.46 ± 0.1 g/cm³ (predicted)
- pKa : 4.15 ± 0.10 (predicted) .
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of pyrazole derivatives, including those similar to this compound. These compounds have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus, with low minimum inhibitory concentrations (MIC) indicating strong bactericidal effects.
Table 1: Antimicrobial Efficacy of Pyrazole Derivatives
| Compound Name | MIC (µg/ml) | Target Bacteria |
|---|---|---|
| This compound | Not specified | Staphylococcus aureus |
| Trifluoromethyl phenyl derivatives | 0.78 - 3.125 | Staphylococcus aureus |
| Hydrazone derivatives | <0.78 | Acinetobacter baumannii |
The studies indicate that the presence of trifluoromethyl groups enhances antibacterial activity, as these substituents improve the lipophilicity and overall interaction with bacterial membranes .
The mechanism by which these compounds exert their antimicrobial effects involves several pathways:
- Inhibition of Macromolecular Synthesis : The compounds interfere with the synthesis of nucleic acids and proteins in bacteria, leading to cell death.
- Biofilm Disruption : They exhibit moderate inhibition of biofilm formation and can disrupt existing biofilms, which are often resistant to conventional antibiotics.
- Low Resistance Development : Studies have shown a low tendency for bacteria such as S. aureus to develop resistance to these compounds, making them promising candidates for treating resistant strains .
Case Studies
Several case studies illustrate the effectiveness of pyrazole derivatives in clinical settings:
- Study on Antimicrobial Effects : A study demonstrated that a derivative similar to this compound showed significant bactericidal activity against both growing and stationary phase cells of S. aureus. The study utilized time-kill assays and found that the compound effectively reduced bacterial counts within hours .
- In Vivo Toxicity Assessments : In animal models, doses up to 50 mg/kg were administered without observable toxicity, indicating a favorable safety profile for further development .
Q & A
Q. How is the molecular structure of 4-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid validated experimentally?
Structural validation typically employs a combination of 1H NMR spectroscopy and mass spectrometry (MS) to confirm the connectivity of the pyrazole and benzoic acid moieties. For crystalline samples, X-ray crystallography (using programs like SHELXL for refinement) provides high-resolution atomic coordinates and bond angles. The presence of difluoromethyl groups can be confirmed via characteristic fluorine splitting patterns in NMR and isotopic peaks in MS. Purity (>95%) is assessed via HPLC or elemental analysis .
Q. What synthetic routes are used to prepare this compound, and what are common impurities?
The compound is synthesized via multi-step reactions , often involving:
- Coupling reactions (e.g., alkylation of 3,5-bis(difluoromethyl)-1H-pyrazole with a benzyl halide intermediate).
- Carboxylic acid functionalization via hydrolysis or oxidation.
Common impurities include unreacted starting materials (e.g., residual pyrazole derivatives) or byproducts from incomplete alkylation. Purification methods like recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) are critical .
Q. What analytical techniques are recommended for assessing purity and stability?
- HPLC with UV detection (C18 columns, acetonitrile/water mobile phase) to quantify purity.
- Thermogravimetric analysis (TGA) to evaluate thermal stability.
- Accelerated stability studies (40°C/75% RH for 1–3 months) to monitor hydrolytic degradation, particularly of the difluoromethyl groups .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) of the pyrazole-benzoic acid scaffold, while molecular docking screens potential interactions with biological targets (e.g., HDAC6 or fungal enzymes). For example, substituent modifications at the pyrazole 3,5-positions can be modeled to optimize steric and electronic complementarity with active sites .
Q. How should researchers address contradictory bioactivity data in enzyme inhibition assays?
Contradictions may arise from assay conditions (e.g., pH, co-solvents) or enzyme isoforms. Best practices include:
Q. What strategies optimize the compound’s photophysical properties for materials science applications?
To enhance light absorption or charge transfer (e.g., for solar cells):
- Introduce electron-withdrawing groups (e.g., nitro or cyano) at the benzoic acid para-position.
- Coordinate with metal ions (e.g., Zn²⁺) to form complexes, as demonstrated in phthalocyanine-sensitized materials.
- UV-Vis spectroscopy and cyclic voltammetry are used to characterize optical band gaps and redox potentials .
Q. How can the compound’s fungicidal activity be evaluated in plant-pathogen models?
- In vitro antifungal assays : Minimum inhibitory concentration (MIC) against pathogens like Botrytis cinerea.
- In planta studies : Foliar application on infected crops, monitoring lesion development.
- Resistance profiling : Compare efficacy to commercial fungicides (e.g., fluoxapiprolin, which shares the bis(difluoromethyl)pyrazole motif) .
Methodological Resources
- Structural refinement : Use SHELX programs for crystallographic data processing and validation .
- Bioactivity assays : Reference protocols from HDAC6 inhibition studies and antifungal evaluations .
- Synthetic protocols : Optimize alkylation and purification steps as described in hydrazone derivative syntheses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
